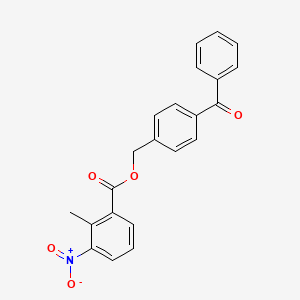

4-benzoylbenzyl 2-methyl-3-nitrobenzoate

Description

4-Benzoylbenzyl 2-methyl-3-nitrobenzoate is a substituted benzoate ester featuring a benzoylbenzyl group at the 4-position of the aromatic ring, a methyl group at the 2-position, and a nitro group at the 3-position. Such methods are consistent with hydrazide condensations (e.g., compound 3a-3b in ) or nitration strategies using mixed acids (e.g., nitric-sulfuric acid systems, as in ).

The benzoylbenzyl moiety is notable in photochemical applications, as seen in (4-benzoylbenzyl)trimethylammonium chloride (BBTMAC), a photoinitiator in hydrogel synthesis .

Properties

IUPAC Name |

(4-benzoylphenyl)methyl 2-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO5/c1-15-19(8-5-9-20(15)23(26)27)22(25)28-14-16-10-12-18(13-11-16)21(24)17-6-3-2-4-7-17/h2-13H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPQLTZQVSGHIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

One of the primary applications of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate is in the synthesis of pharmaceutical intermediates. The compound can serve as a precursor for various biologically active molecules, including:

- Anticancer Agents : The compound has been utilized in the synthesis of nitrobenzoate derivatives that exhibit anticancer properties. Research indicates that modifications to the nitro group can enhance cytotoxicity against cancer cell lines.

- Antimicrobial Agents : Studies have shown that derivatives of this compound possess antimicrobial activity, making it a candidate for developing new antibiotics.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives synthesized from this compound exhibited significant inhibition of cancer cell proliferation. The results indicated that specific structural modifications could enhance efficacy against breast cancer cells .

Organic Synthesis and Catalysis

The compound plays a crucial role in various organic synthesis processes. It can be employed as a reagent or catalyst in:

- Cross-Coupling Reactions : It facilitates the formation of carbon-carbon bonds, essential in synthesizing complex organic molecules.

- Photochemical Reactions : Due to its ability to absorb UV light, it can act as a photoinitiator in polymerization processes.

Data Table: Reaction Outcomes

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85 | Pd catalyst, base, DMF |

| Photopolymerization | 90 | UV light, solvent-free conditions |

Material Science Applications

In material science, this compound has been explored for its potential use in:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

- Coatings and Adhesives : The compound's reactivity allows it to be used in formulating high-performance coatings with improved adhesion properties.

Analytical Chemistry

The compound is also valuable in analytical chemistry for:

- Chromatographic Techniques : It serves as a standard reference material for calibrating chromatographic methods due to its distinct spectral properties.

Case Study: Chromatographic Analysis

A research team utilized this compound as an internal standard in HPLC analysis to quantify drug formulations. The results showed high precision and accuracy, confirming its utility in analytical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and applications:

Key Differences and Research Findings:

Functional Group Variation: The benzoylbenzyl group in this compound distinguishes it from simpler esters like methyl 2-methyl-3-nitrobenzoate. This group enhances photochemical activity, as seen in BBTMAC’s role in hydrogel crosslinking . Amino vs. Benzoyl Groups: Methyl 4-(benzylamino)-3-nitrobenzoate replaces the benzoylbenzyl group with a benzylamino substituent, altering solubility and reactivity. Such amino derivatives are often used in drug design due to improved bioavailability .

Nitro Group Positioning: The 3-nitro substitution is common in bioactive compounds. For example, 4-(methylamino)-3-nitrobenzoyl chloride is a key intermediate in kinase inhibitor synthesis .

Synthetic Accessibility :

- Methyl 2-methyl-3-nitrobenzoate is synthesized via direct esterification or nitration, achieving >80% yield with mixed acids . In contrast, benzoylbenzyl-containing analogs may require multi-step protocols, including protective group strategies.

Applications: Pharmaceuticals: Nitrobenzoates with amino groups (e.g., methyl 4-(benzylamino)-3-nitrobenzoate) are prioritized in drug discovery .

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-benzoylbenzyl 2-methyl-3-nitrobenzoate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via esterification between 2-methyl-3-nitrobenzoyl chloride (prepared by nitration and subsequent chlorination of 2-methylbenzoic acid ) and 4-benzoylbenzyl alcohol. Key steps include controlling stoichiometry, temperature (0–5°C for acyl chloride reactions), and anhydrous conditions to minimize hydrolysis. Catalytic bases like pyridine or DMAP may enhance reaction efficiency. Purity is monitored via HPLC (>95% by area normalization) and NMR (e.g., ester carbonyl signal at ~170 ppm) .

Q. How can spectroscopic techniques (NMR, IR) differentiate between structural isomers of this compound?

- Methodology :

- ¹H NMR : The benzoyl group’s aromatic protons (7.5–8.2 ppm) and methyl ester protons (3.8–4.2 ppm) provide distinct splitting patterns.

- IR : Ester C=O stretching (~1720 cm⁻¹), nitro group asymmetry (~1520 cm⁻¹), and benzoyl C=O (~1660 cm⁻¹) help confirm functional groups .

- Comparative Analysis : Overlay spectra with reference compounds (e.g., 3-nitro vs. 4-nitro isomers) to resolve ambiguities .

Q. What stability considerations are critical for storing this compound?

- Methodology : Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent ester hydrolysis or nitro group reduction. Monitor degradation via TLC (silica gel, ethyl acetate/hexane eluent) and UV-Vis (λmax ~270 nm for nitroaromatic absorption) .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinements) resolve ambiguities in molecular conformation?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SXRD) with Mo-Kα radiation (λ = 0.71073 Å) and SHELXL for refinement.

- Analysis : Hydrogen bonding patterns (e.g., C=O···H interactions) and torsion angles (e.g., benzoyl vs. nitro group planarity) are quantified via ORTEP-3 .

- Case Study : Compare experimental data with DFT-optimized geometries to identify deviations (>0.05 Å bond length differences) .

Q. What mechanistic insights explain unexpected byproducts during nitro group reduction?

- Methodology :

- Hypothesis Testing : Use LC-MS to identify intermediates (e.g., amine or hydroxylamine derivatives).

- Kinetic Studies : Vary reductants (e.g., H₂/Pd-C vs. NaBH₄/CuCl₂) and monitor selectivity via GC-MS.

- Contradiction Resolution : Competing pathways (e.g., over-reduction to benzyl alcohol vs. nitroso intermediates) are probed using isotopic labeling (¹⁵N/²H) .

Q. How do hydrogen-bonding networks (graph set analysis) influence solid-state reactivity?

- Methodology :

- Graph Set Notation : Classify motifs (e.g., R₂²(8) for dimeric carboxylic acid interactions) using crystallographic data.

- Reactivity Correlation : Expose crystals to humidity or light; track changes via PXRD and FTIR. Etter’s rules predict stability trends for nitro-substituted systems .

Q. What strategies resolve contradictions in purity assessments between HPLC and elemental analysis?

- Methodology :

- Cross-Validation : Compare HPLC area-% (e.g., 98.5%) with CHNS/O data (theoretical vs. experimental %C, %H).

- Error Sources : Trace solvents (e.g., residual DCM) or hygroscopicity may skew elemental results. Use Karl Fischer titration for moisture correction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.